molecular formula C22H28N2O5 B4553764 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B4553764
M. Wt: 400.5 g/mol
InChI Key: OWMXADUBWMSRTC-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.19982200 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

Studies have investigated the QSAR of derivatives of Trimetazidine, highlighting the importance of molecular structure in determining the binding affinity to receptor sites. This approach is crucial for designing compounds with enhanced therapeutic efficacy for diseases like ischemic heart disease (Slavov et al., 2004).

Antimicrobial Applications

Research on 1,4-disubstituted 1,2,3-triazole derivatives, incorporating piperazine carboxamides, has shown promising antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of piperazine derivatives in addressing antibiotic resistance (Jadhav et al., 2017).

Molecular and Structural Analysis

Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have explored their molecular structures and intermolecular interactions, providing insights into the structural basis of their biological activities (Mahesha et al., 2019).

Cytochrome P450 Enzyme Metabolism

The metabolism of novel antidepressants like Lu AA21004, which shares structural similarities with the compound , has been extensively studied, offering insights into the enzymatic pathways involved in drug metabolism and detoxification. Such information is crucial for drug development and safety assessment (Hvenegaard et al., 2012).

Cardioprotective Effects

Research on Trimetazidine has shown its efficacy in ameliorating myocardial dysfunction and injury by activating specific signaling pathways. Understanding the molecular mechanisms of such compounds can lead to the development of effective treatments for cardiovascular diseases (Khan et al., 2010).

Sigma-1 Receptor Ligands

N-benzyl alkyl ether piperazine derivatives have been evaluated as sigma-1 receptor ligands, highlighting the therapeutic potential of piperazine derivatives in neurodegenerative diseases and as tools for brain imaging (Moussa et al., 2010).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-25-20-11-17(12-21(26-2)22(20)27-3)14-24-8-6-23(7-9-24)13-16-4-5-18-19(10-16)29-15-28-18/h4-5,10-12H,6-9,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMXADUBWMSRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.